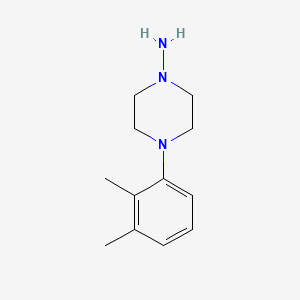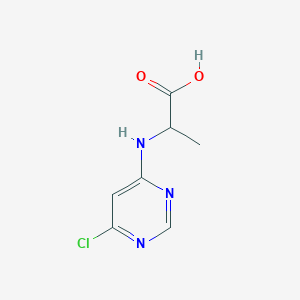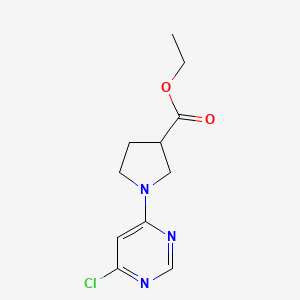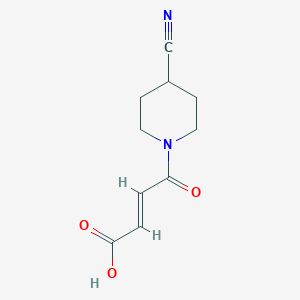![molecular formula C18H21ClN2O4 B1493358 (2S)-2-amino-3-[3-[3-[(2S)-2-amino-2-carboxyethyl]phenyl]phenyl]propanoic acid;hydrochloride](/img/structure/B1493358.png)
(2S)-2-amino-3-[3-[3-[(2S)-2-amino-2-carboxyethyl]phenyl]phenyl]propanoic acid;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-2-amino-3-[3-[3-[(2S)-2-amino-2-carboxyethyl]phenyl]phenyl]propanoic acid;hydrochloride is a compound that belongs to the class of aromatic amino acids. It is a hydrochloride salt form of phenylalanine, which is an essential amino acid. Phenylalanine is a precursor for several important biomolecules, including tyrosine, dopamine, norepinephrine, and epinephrine. It plays a crucial role in protein synthesis and various metabolic pathways .
准备方法
Synthetic Routes and Reaction Conditions
Phenylalanine can be synthesized through several methods. One common synthetic route involves the Strecker synthesis, where phenylacetaldehyde reacts with hydrogen cyanide and ammonia to form phenylalanine. Another method is the Erlenmeyer synthesis, which involves the reaction of phenylacetaldehyde with potassium cyanide and ammonium carbonate .
Industrial Production Methods
In industrial settings, phenylalanine is often produced through fermentation processes using genetically modified microorganisms. These microorganisms are engineered to overproduce phenylalanine by optimizing the metabolic pathways involved in its biosynthesis. The fermentation broth is then subjected to various purification steps to isolate and crystallize phenylalanine .
化学反应分析
Types of Reactions
(2S)-2-amino-3-[3-[3-[(2S)-2-amino-2-carboxyethyl]phenyl]phenyl]propanoic acid;hydrochloride undergoes several types of chemical reactions, including:
Substitution: Phenylalanine can undergo substitution reactions, where the amino or carboxyl groups are replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like acyl chlorides or alkyl halides are employed for substitution reactions.
Major Products Formed
Oxidation: Tyrosine, dopamine, norepinephrine, epinephrine.
Reduction: Phenylethylamine.
Substitution: Various substituted phenylalanine derivatives.
科学研究应用
(2S)-2-amino-3-[3-[3-[(2S)-2-amino-2-carboxyethyl]phenyl]phenyl]propanoic acid;hydrochloride has numerous applications in scientific research:
作用机制
Phenylalanine exerts its effects primarily through its role as a precursor for several important biomolecules. It is converted into tyrosine by the enzyme phenylalanine hydroxylase. Tyrosine is then further metabolized into dopamine, norepinephrine, and epinephrine, which are critical neurotransmitters involved in various physiological processes. Elevated levels of these neurotransmitters are associated with improved mood and cognitive function .
相似化合物的比较
Phenylalanine is similar to other aromatic amino acids such as tyrosine and tryptophan. it is unique in its ability to serve as a precursor for both tyrosine and several neurotransmitters. Unlike tryptophan, which is a precursor for serotonin, phenylalanine is involved in the synthesis of catecholamines .
List of Similar Compounds
Tyrosine: An aromatic amino acid derived from phenylalanine.
Tryptophan: An essential amino acid and precursor for serotonin.
Phenylethylamine: A derivative of phenylalanine with various biological activities.
属性
分子式 |
C18H21ClN2O4 |
|---|---|
分子量 |
364.8 g/mol |
IUPAC 名称 |
(2S)-2-amino-3-[3-[3-[(2S)-2-amino-2-carboxyethyl]phenyl]phenyl]propanoic acid;hydrochloride |
InChI |
InChI=1S/C18H20N2O4.ClH/c19-15(17(21)22)9-11-3-1-5-13(7-11)14-6-2-4-12(8-14)10-16(20)18(23)24;/h1-8,15-16H,9-10,19-20H2,(H,21,22)(H,23,24);1H/t15-,16-;/m0./s1 |
InChI 键 |
SKUPFVAQIMKUDN-MOGJOVFKSA-N |
手性 SMILES |
C1=CC(=CC(=C1)C2=CC=CC(=C2)C[C@@H](C(=O)O)N)C[C@@H](C(=O)O)N.Cl |
规范 SMILES |
C1=CC(=CC(=C1)C2=CC=CC(=C2)CC(C(=O)O)N)CC(C(=O)O)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-(thiophen-3-yl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine-3-carbaldehyde](/img/structure/B1493275.png)
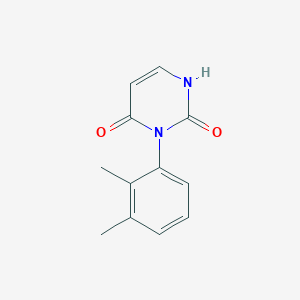
![(6-(thiophen-3-yl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazin-2-yl)methanamine](/img/structure/B1493283.png)
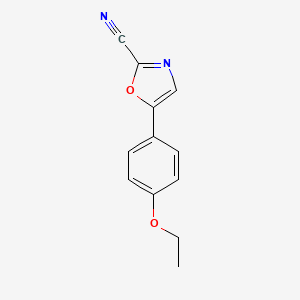
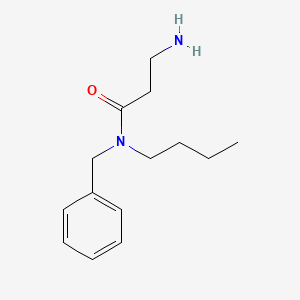
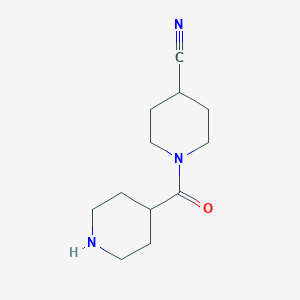
![2-chloro-1-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)butan-1-one](/img/structure/B1493289.png)
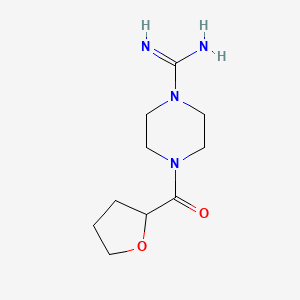
![6-(thiophen-2-yl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine-3-carbaldehyde](/img/structure/B1493291.png)
